molecular formula C18H15F2N3 B188621 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-09-9

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

Cat. No. B188621
CAS RN: 77796-09-9
M. Wt: 311.3 g/mol
InChI Key: RPSFTORJNMCMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that belongs to the benzazepine class of drugs. It is commonly referred to as FLX or F15599. This chemical compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is not fully understood. It is believed to act as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It has also been found to have an effect on the GABAergic system.

Biochemical And Physiological Effects

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been found to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens. It has also been found to increase the release of serotonin in the hippocampus. It has been found to have an effect on the GABAergic system, leading to an increase in GABA release.

Advantages And Limitations For Lab Experiments

The advantages of using 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine in lab experiments include its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. Its anxiolytic, antidepressant, and antipsychotic properties make it a potential candidate for the treatment of anxiety disorders, depression, and schizophrenia. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine. One potential direction is to study its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction. Another potential direction is to study its potential use in the treatment of Parkinson's disease. It has been found to have neuroprotective effects in animal models of Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with formic acid to form 4-fluoroacetanilide. This is followed by the reaction of 4-fluoroacetanilide with 3,4-dihydro-2H-pyran to form 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline. The final step involves the reaction of 4-fluoro-3-(3,4-dihydro-2H-pyran-2-yl)aniline with 2-bromo-3-fluorobenzoyl chloride to form 9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine.

Scientific Research Applications

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.

properties

CAS RN

77796-09-9

Product Name

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

Molecular Formula

C18H15F2N3

Molecular Weight

311.3 g/mol

IUPAC Name

9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

InChI

InChI=1S/C18H15F2N3/c1-11-21-22-18-9-8-15(12-2-4-13(19)5-3-12)16-7-6-14(20)10-17(16)23(11)18/h2-7,10,15H,8-9H2,1H3

InChI Key

RPSFTORJNMCMSR-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F

Canonical SMILES

CC1=NN=C2N1C3=C(C=CC(=C3)F)C(CC2)C4=CC=C(C=C4)F

Origin of Product

United States

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